molecular formula C5H6N2O5 B6334622 4-Nitropyrrole-2-carboxylic acid hydrate CAS No. 1897739-23-9

4-Nitropyrrole-2-carboxylic acid hydrate

Cat. No.: B6334622
CAS No.: 1897739-23-9
M. Wt: 174.11 g/mol
InChI Key: NEWBUYJLTUVVDC-UHFFFAOYSA-N
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Description

4-Nitropyrrole-2-carboxylic acid hydrate is an organic compound with the molecular formula C5H4N2O4·xH2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both nitro and carboxylic acid functional groups. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitropyrrole-2-carboxylic acid hydrate typically involves the nitration of pyrrole derivatives. One common method includes the reaction of 2-nitropyrrole with a carboxylating agent under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which facilitates the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and carboxylation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitropyrrole-2-carboxylic acid hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitropyrrole-2-carboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 4-Nitropyrrole-2-carboxylic acid hydrate is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The hydrate form also influences its physical properties, such as solubility and stability .

Properties

IUPAC Name

4-nitro-1H-pyrrole-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.H2O/c8-5(9)4-1-3(2-6-4)7(10)11;/h1-2,6H,(H,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWBUYJLTUVVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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